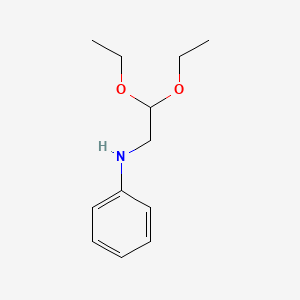

N-(2,2-Diethoxyethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGUGEBXVGPRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334213 | |

| Record name | N-(2,2-Diethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22758-34-5 | |

| Record name | N-(2,2-Diethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2,2-Diethoxyethyl)aniline molecular formula and weight

This document provides the core chemical properties of N-(2,2-Diethoxyethyl)aniline, a compound often utilized in chemical synthesis. The primary focus is on its molecular formula and weight, presented for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material specification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₂ | [1][2][3] |

| Molecular Weight | 209.28 g/mol | [1] |

| Monoisotopic Mass | 209.14159 Da | [3] |

As this guide focuses on intrinsic molecular properties, experimental protocols for synthesis or analysis are not included. The data presented is based on computational and database-derived information.

Logical Relationship of Molecular Properties

The diagram below illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

References

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2,2-Diethoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,2-diethoxyethyl)aniline is a secondary amine of interest in organic synthesis, serving as a versatile intermediate in the preparation of various heterocyclic compounds and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, namely through N-alkylation and reductive amination pathways. Detailed experimental protocols for these methodologies are presented. Furthermore, this document compiles and tabulates the characteristic analytical data for this compound, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry values, offering a foundational reference for its identification and characterization. The potential biological significance of this compound is also discussed in the broader context of the known activities of N-alkylaniline derivatives.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two principal methods: direct N-alkylation of aniline with a protected C2-aldehyde equivalent and reductive amination.

N-Alkylation of Aniline with Bromoacetaldehyde Diethyl Acetal

This method involves the direct alkylation of aniline using bromoacetaldehyde diethyl acetal in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Reaction Scheme:

Experimental Protocol:

-

Materials: Aniline, bromoacetaldehyde diethyl acetal, sodium carbonate (or a non-nucleophilic organic base such as triethylamine), and a suitable solvent (e.g., acetonitrile or ethanol).

-

Procedure:

-

To a solution of aniline (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).

-

To this mixture, add bromoacetaldehyde diethyl acetal (1.0-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the salt by-product.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Reductive Amination of Aniline with Glyoxal Diethyl Acetal

Reductive amination offers an alternative route, proceeding through the in-situ formation of an imine or enamine intermediate from the condensation of aniline and glyoxal diethyl acetal (which can be generated from its precursors), followed by reduction.

Reaction Scheme:

Experimental Protocol:

-

Materials: Aniline, glyoxal diethyl acetal (or a suitable precursor), a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride), and a suitable solvent (e.g., methanol or ethanol). An acid catalyst (e.g., acetic acid) may be required.

-

Procedure:

-

Dissolve aniline (1.0 equivalent) and glyoxal diethyl acetal (1.0-1.2 equivalents) in the chosen solvent.

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Cool the mixture in an ice bath and add the reducing agent portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Characterization Data

The following tables summarize the predicted spectroscopic data for this compound. These values are based on the analysis of analogous compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.20 | t | 2H | Ar-H (meta) |

| 6.65 - 6.75 | t | 1H | Ar-H (para) |

| 6.55 - 6.65 | d | 2H | Ar-H (ortho) |

| 4.70 - 4.80 | t | 1H | CH(OEt)₂ |

| 3.80 - 3.90 | br s | 1H | NH |

| 3.55 - 3.70 | q | 2H | OCH₂CH₃ |

| 3.40 - 3.55 | q | 2H | OCH₂CH₃ |

| 3.20 - 3.30 | d | 2H | NCH₂ |

| 1.15 - 1.25 | t | 6H | OCH₂CH₃ |

Solvent: CDCl₃. Predicted values based on analogous N-alkylanilines.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 148.0 | Ar-C (ipso) |

| 129.2 | Ar-CH (meta) |

| 117.5 | Ar-CH (para) |

| 113.0 | Ar-CH (ortho) |

| 101.5 | CH(OEt)₂ |

| 62.5 | OCH₂CH₃ |

| 47.0 | NCH₂ |

| 15.3 | OCH₂CH₃ |

Solvent: CDCl₃. Predicted values based on analogous N-alkylanilines.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3450 | Medium, Sharp | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2980 | Strong | Aliphatic C-H Stretch |

| 1600, 1500 | Strong | Aromatic C=C Bending |

| 1310 - 1360 | Medium | C-N Stretch |

| 1050 - 1150 | Strong | C-O Stretch (Acetal) |

| 750, 690 | Strong | Aromatic C-H Bending (Monosubstituted) |

Predicted values based on the functional groups present.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 209 | Moderate | [M]⁺ |

| 134 | High | [M - CH(OEt)₂]⁺ |

| 106 | High | [C₆H₅NHCH₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI). Predicted fragmentation pattern.

Biological Activity and Relevance in Drug Development

While specific biological activities for this compound are not extensively documented, the broader class of N-alkylaniline derivatives has shown a range of pharmacological effects. These compounds are recognized as important pharmacophores in medicinal chemistry.[1]

-

Antimicrobial Activity: Various N-alkylaniline derivatives have demonstrated activity against both bacterial and fungal pathogens. The efficacy is often influenced by the nature of the alkyl substituent.[1]

-

Anticancer and Antioxidant Potential: Some N-alkylaniline derivatives have been investigated for their cytotoxic effects against cancer cell lines and their capacity as radical scavengers to mitigate oxidative stress.[1]

-

Toxicity: It is important to note that aniline and its derivatives can exhibit toxicity. Aniline itself is classified as probably carcinogenic to humans and has been linked to bladder cancer. Genotoxicity is a general property of many aniline derivatives.[2][3] Therefore, any potential therapeutic application of an this compound derivative would require thorough toxicological evaluation.

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic systems that are prevalent in pharmaceuticals. The acetal group can be deprotected to reveal an aldehyde, which can then participate in various cyclization and condensation reactions.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the two primary routes described.

References

Technical Guide to the Spectroscopic Data of N-(2,2-Diethoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-(2,2-Diethoxyethyl)aniline (CAS No. 22758-34-5). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and the known chemical structure. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of aniline derivatives.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Anilinoacetaldehyde diethyl acetal

-

CAS Number: 22758-34-5

-

Molecular Formula: C₁₂H₁₉NO₂

-

Molecular Weight: 209.28 g/mol

-

SMILES: CCOC(CNC1=CC=CC=C1)OCC

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR (Proton NMR) Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.30 | t | 2H | Ar-H (meta) |

| ~6.70 - 6.80 | t | 1H | Ar-H (para) |

| ~6.60 - 6.70 | d | 2H | Ar-H (ortho) |

| ~4.70 | t | 1H | CH (acetal) |

| ~3.90 | br s | 1H | NH |

| ~3.60 - 3.75 | m | 2H | O-CH₂ (ethoxy) |

| ~3.45 - 3.60 | m | 2H | O-CH₂ (ethoxy) |

| ~3.30 | d | 2H | N-CH₂ |

| ~1.20 | t | 6H | CH₃ (ethoxy) |

-

Predicted ¹³C NMR (Carbon NMR) Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~148.0 | Ar-C (C-N) |

| ~129.0 | Ar-C (meta) |

| ~117.5 | Ar-C (para) |

| ~113.0 | Ar-C (ortho) |

| ~102.0 | CH (acetal) |

| ~62.0 | O-CH₂ (ethoxy) |

| ~47.0 | N-CH₂ |

| ~15.0 | CH₃ (ethoxy) |

2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2975, ~2870 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1500 | Strong | Aromatic C=C Bending |

| ~1310 | Strong | C-N Stretch |

| ~1120, ~1060 | Strong | C-O Stretch (acetal) |

| ~750, ~690 | Strong | Aromatic C-H Bending (monosubstituted) |

2.3. Mass Spectrometry (MS)

| m/z Ratio | Predicted Fragment |

| 209 | [M]⁺ (Molecular Ion) |

| 164 | [M - OCH₂CH₃]⁺ |

| 134 | [M - CH(OCH₂CH₃)₂]⁺ |

| 106 | [C₆H₅NHCH₂]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL to 1 mg/mL) in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

-

Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI for GC-MS or ESI for LC-MS).

-

Data Acquisition (Direct Infusion ESI-MS as an example):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Technical Guide: Predicted ¹H and ¹³C NMR Spectral Analysis of N-(2,2-Diethoxyethyl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound N-(2,2-diethoxyethyl)aniline (CAS No. 22758-34-5).[1][2] It includes estimated spectral data based on established chemical shift principles, a standardized experimental protocol for spectral acquisition, and logical workflows for both computational prediction and experimental verification of the molecular structure.

Introduction to this compound

This compound is an organic compound featuring an aniline moiety linked to a diethyl acetal group. Its molecular formula is C₁₂H₁₉NO₂ with a molecular weight of 209.28 g/mol .[1] The structural elucidation of such molecules is fundamental in chemical synthesis, quality control, and drug discovery. NMR spectroscopy is an essential analytical technique for unambiguously determining the chemical structure of organic compounds by providing detailed information about the magnetic environments of individual carbon and hydrogen atoms.[3][4]

While experimental data is the gold standard, in silico prediction of NMR spectra serves as a powerful tool for preliminary analysis, aiding in spectral assignment and structure verification.[5][6][7] This guide presents predicted ¹H and ¹³C NMR chemical shifts for this compound, derived from established principles and additive models.

Predicted ¹H and ¹³C NMR Chemical Shifts

Direct computational prediction for this compound is not available in public databases. The following tables summarize the estimated chemical shifts. These predictions are based on the analysis of analogous structural fragments: the aniline ring, the N-alkyl chain, and the diethyl acetal group. The aniline protons are expected in the aromatic region, with shifts influenced by the electron-donating amino group. The acetal proton (CH) will appear as a distinct triplet, while the methylene and methyl groups of the ethoxy and ethylenediamine bridge fragments will be found in the aliphatic region.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are presented in Table 1 . The assignments are labeled according to the molecular structure provided in Figure 1.

Figure 1: Structure of this compound with Atom Numbering for NMR Assignment

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| Hₐ (ortho) | 6.65 - 6.75 | Doublet (d) | ~8.0 | Protons on C2 and C6 of the aniline ring. |

| Hₑ (para) | 6.55 - 6.65 | Triplet (t) | ~7.3 | Proton on C4 of the aniline ring. |

| Hₑ (meta) | 7.10 - 7.20 | Triplet (t) | ~7.8 | Protons on C3 and C5 of the aniline ring. |

| Hₐ (NH) | 3.80 - 4.20 | Broad Singlet (br s) | - | Exchangeable proton; shift is concentration and solvent dependent. |

| Hc (CH₂) | 3.25 - 3.35 | Triplet (t) | ~5.5 | Methylene group adjacent to the nitrogen. |

| Hd (CH) | 4.65 - 4.75 | Triplet (t) | ~5.5 | Acetal proton, coupled to Hc. |

| Hf (OCH₂) | 3.50 - 3.70 | Quartet (q) | ~7.0 | Methylene groups of the two ethoxy fragments. |

| Hg (CH₃) | 1.15 - 1.25 | Triplet (t) | ~7.0 | Methyl groups of the two ethoxy fragments. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2 . The carbon atoms of the aniline ring are expected between 110-150 ppm, while the aliphatic carbons will resonate at higher field (lower ppm values).[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Label | Predicted Shift (δ, ppm) | Notes |

|---|---|---|

| C1 (ipso) | 147.0 - 148.5 | Aromatic carbon attached to the nitrogen atom. |

| C2/C6 (ortho) | 112.5 - 114.0 | Aromatic carbons ortho to the amino group. |

| C3/C5 (meta) | 128.5 - 130.0 | Aromatic carbons meta to the amino group. |

| C4 (para) | 116.0 - 117.5 | Aromatic carbon para to the amino group. |

| CH₂ (N-CH₂) | 45.0 - 47.0 | Aliphatic carbon adjacent to the nitrogen. |

| CH (Acetal) | 101.0 - 102.5 | Acetal carbon. |

| OCH₂ | 61.0 - 62.5 | Methylene carbons of the ethoxy groups. |

| CH₃ | 14.5 - 15.5 | Methyl carbons of the ethoxy groups. |

Logical and Experimental Workflows

The following diagrams illustrate the standardized workflows for both the computational prediction and the experimental verification of NMR data for a target molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [stenutz.eu]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

In-Depth Technical Guide to the Physical Properties of Anilinoacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of anilinoacetaldehyde diethyl acetal. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for determining key physical characteristics are also included, alongside a visualization of its synthesis pathway.

Core Physical Properties

Anilinoacetaldehyde diethyl acetal, with the CAS number 22758-34-5, is a significant intermediate in various synthetic applications. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉NO₂ | |

| Molecular Weight | 209.28 g/mol | [1] |

| Boiling Point | 153 °C | |

| 153-154 °C at 12 mmHg | [1] | |

| Density | 1.023 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Refractive Index | 1.512 | [3] |

| 1.5105-1.5125 | [4] | |

| Melting Point | Data not available in cited literature. | |

| Solubility | Data not available in cited literature. |

Synthesis Pathway

The synthesis of anilinoacetaldehyde diethyl acetal typically involves the reaction of aniline with bromoacetaldehyde diethyl acetal. This nucleophilic substitution reaction is a fundamental process in organic synthesis.

Caption: Reaction scheme for the synthesis of anilinoacetaldehyde diethyl acetal.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid organic compounds like anilinoacetaldehyde diethyl acetal.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or a suitable high-boiling point liquid

Procedure:

-

A few milliliters of the anilinoacetaldehyde diethyl acetal are placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid and the sealed end above the liquid surface.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube or oil bath.

-

The apparatus is heated gently. As the temperature rises, a stream of air bubbles will emerge from the capillary tube.

-

The heating is adjusted to maintain a slow, steady stream of bubbles.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The water level is adjusted to the mark on the capillary, and the outside of the pycnometer is dried thoroughly and reweighed.

-

The pycnometer is emptied, dried completely, and then filled with anilinoacetaldehyde diethyl acetal.

-

The pycnometer is brought to the same temperature in the water bath as the water was.

-

The liquid level is adjusted to the mark, and the pycnometer is dried and weighed.

-

The density is calculated using the formula: Density of liquid = (mass of liquid / mass of water) * density of water at that temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent.

-

A few drops of anilinoacetaldehyde diethyl acetal are placed on the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20°C or 25°C).

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The handwheel is turned to bring the borderline between the light and dark fields into the center of the crosshairs.

-

If a colored band is observed, the dispersion is corrected by turning the compensator drum until a sharp, black-and-white borderline is obtained.

-

The refractive index is read from the scale.

References

N-(2,2-Diethoxyethyl)aniline: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(2,2-diethoxyethyl)aniline. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of active pharmaceutical ingredients. This document outlines potential degradation pathways, provides detailed protocols for stability assessment, and offers clear guidelines for storage to maintain product quality and purity.

Chemical Profile and General Stability

This compound is an organic compound featuring both an aniline moiety and a diethyl acetal functional group. Its stability is therefore influenced by the reactivity of both these components. Anilines are known to be susceptible to oxidation and can be sensitive to light, while acetals are generally stable under neutral and basic conditions but are prone to hydrolysis in acidic environments.

Initial supplier data indicates that this compound should be stored under refrigerated conditions and protected from light and moisture to minimize degradation.

Recommended Storage Conditions

To ensure the long-term stability and maintain the purity of this compound, the following storage conditions are recommended based on available safety data sheets and chemical supplier information.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C[1] | To slow down potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[2] | To prevent oxidation of the aniline moiety. |

| Light Exposure | Protect from light.[2] | To prevent photodegradation of the aniline ring. |

| Moisture | Keep container tightly sealed in a dry place.[1] | To prevent hydrolysis of the acetal group. |

| Container | Use a tightly sealed, appropriate container. | To prevent exposure to air and moisture. |

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: hydrolysis of the acetal group and oxidation of the aniline moiety.

Hydrolysis (Acid-Catalyzed)

The diethyl acetal group is susceptible to hydrolysis under acidic conditions, which would lead to the formation of N-phenylaminoacetaldehyde and ethanol. This reaction is generally stable in basic and neutral conditions.[3][4]

Diagram of Hydrolytic Degradation Pathway

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Oxidation

The aniline functional group is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or light.[1][2] This can lead to the formation of a complex mixture of colored impurities, including nitroso, nitro, and polymeric compounds. The specific oxidation products will depend on the oxidizing agent and reaction conditions.

Diagram of Oxidative Degradation Pathway

Caption: Potential oxidation products of the aniline moiety.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are designed as a starting point and may require optimization.

General Procedure

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Expose the stock solution to the stress conditions outlined below.

-

At specified time points , withdraw an aliquot of the stressed solution.

-

Neutralize the acidic and basic samples.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

References

Navigating the Safety Profile of N-(2,2-Diethoxyethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for N-(2,2-Diethoxyethyl)aniline. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical compound safely in a laboratory setting. This guide summarizes key quantitative data, outlines experimental protocols for toxicity assessment, and provides visual aids for quick reference to hazard information and handling procedures.

Compound Identification and Physical Properties

This compound is an aromatic amine with the chemical formula C₁₂H₁₉NO₂. For clarity, its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Anilinoacetaldehyde diethyl acetal | [1][2] |

| CAS Number | 22758-34-5 | [1][2] |

| Molecular Formula | C₁₂H₁₉NO₂ | [1][2] |

| Molecular Weight | 209.28 g/mol | [1][2] |

| Appearance | Not explicitly stated, but aniline compounds are typically oily liquids. | [3] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Protect from moisture and light.[4] | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements and corresponding pictograms are crucial for immediate recognition of the risks associated with this compound.[4]

| GHS Classification | Hazard Statement | Pictogram |

| Flammable liquids (Category 4) | H227: Combustible liquid | None |

| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed | |

| Acute toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | |

| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | |

| Serious eye damage (Category 1) | H318: Causes serious eye damage | |

| Germ cell mutagenicity (Category 2) | H341: Suspected of causing genetic defects | |

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | |

| Specific target organ toxicity - repeated exposure (Category 1), Blood | H372: Causes damage to organs (Blood) through prolonged or repeated exposure | |

| Hazardous to the aquatic environment, short-term (Acute) - Category 1 | H400: Very toxic to aquatic life | |

| Hazardous to the aquatic environment, long-term (Chronic) - Category 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms are visually represented in the diagrams section.

Safe Handling and Emergency Protocols

Strict adherence to safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions and emergency procedures.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against exposure.

| Control Measure | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood.[4][5] Emergency eye wash stations and safety showers should be readily accessible.[5] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][4] Change gloves frequently and after any sign of contamination. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3] |

Handling and Storage Procedures

| Procedure | Description |

| General Handling | Do not breathe mist or vapors.[4] Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[4] Keep away from heat, sparks, open flames, and hot surfaces.[4] Store locked up.[4] It is light-sensitive and moisture-sensitive.[4] |

| Incompatible Materials | Strong oxidizing agents, acids, and bases.[3] |

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

| Exposure Route | First-Aid Procedure |

| If Swallowed | Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[4] Do NOT induce vomiting.[6] |

| If on Skin | Take off immediately all contaminated clothing.[5] Wash with plenty of water.[4] Call a POISON CENTER or doctor if you feel unwell.[4] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[5] Call a POISON CENTER or doctor.[4] |

| If in Eyes | Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Immediately call a POISON CENTER or doctor.[4] |

Accidental Release and Disposal

| Procedure | Description |

| Accidental Release | Evacuate personnel to a safe area.[4] Wear appropriate PPE.[4] Absorb spillage with inert material (e.g., sand, vermiculite) and collect for disposal.[5] Do not allow to enter drains or waterways.[4] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[4] This material and its container must be disposed of as hazardous waste.[7] |

Experimental Protocols for Toxicity Assessment

The hazard classifications of this compound are determined through a series of standardized toxicological tests. The following are detailed methodologies for key experiments, based on OECD guidelines, which are internationally recognized standards.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a toxicity category rather than determining a precise LD₅₀.[8]

-

Animal Model: Typically, young adult rats of a single sex (usually females) are used.[9]

-

Procedure:

-

Animals are fasted overnight before dosing.[8]

-

A starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[8]

-

The substance is administered orally by gavage in a single dose.[9]

-

A group of three animals is used for each step.[8]

-

Observations are made for mortality and clinical signs of toxicity for at least 14 days.[1]

-

-

Data Interpretation: The number of mortalities within a specific timeframe after dosing determines the subsequent dosing regimen and ultimately the toxicity classification.[8]

Skin Irritation/Corrosion - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. The test substance is applied topically to the RhE tissue. Cell viability is measured to determine the irritant potential.[10]

-

Procedure:

-

The test substance is applied to the surface of triplicate RhE tissue models.[10]

-

The tissues are incubated for a defined period (e.g., 60 minutes).[10]

-

The substance is then removed by washing.[10]

-

The tissues are incubated for a further recovery period (e.g., 42 hours).[10]

-

Cell viability is assessed using a colorimetric assay, such as the MTT assay.[10]

-

-

Data Interpretation: A substance is classified as a skin irritant if the mean cell viability of the treated tissues is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[10]

Serious Eye Damage/Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.[11]

-

Procedure:

-

A single animal is used for the initial test.[11]

-

A defined volume (e.g., 0.1 mL for liquids) of the test substance is instilled into the eye.[12]

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (1, 24, 48, and 72 hours after application).[13]

-

The observation period can extend up to 21 days to assess the reversibility of effects.[13]

-

-

Data Interpretation: The severity and reversibility of the observed ocular lesions are scored and used to classify the substance's eye irritation potential.[11]

Germ Cell Mutagenicity - OECD Test Guideline 490 (In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene)

This in vitro test detects gene mutations induced by chemical substances.

-

Principle: The assay uses mammalian cell lines (e.g., mouse lymphoma L5178Y cells) that are heterozygous at the thymidine kinase (TK) locus. Mutagenic substances can induce forward mutations at this locus, leading to the loss of TK activity.[14]

-

Procedure:

-

Proliferating cells are exposed to the test substance, both with and without an external metabolic activation system (S9 mix).[14]

-

The exposure period is typically 3-4 hours.[14]

-

After exposure, the cells are cultured to allow for the expression of the mutant phenotype.[14]

-

Mutant cells are selected by their ability to grow in the presence of a selective agent (e.g., trifluorothymidine), which is toxic to cells with functional TK.[14]

-

-

Data Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the mutant frequency that is reproducible and statistically significant.[14]

Visual Diagrams

The following diagrams, created using the DOT language, provide a quick visual reference for the GHS hazard pictograms and a recommended workflow for handling this compound safely.

Caption: GHS Hazard Pictograms for this compound.

Caption: Safe Handling Workflow for this compound.

References

- 1. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. delltech.com [delltech.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 7. uniube.br [uniube.br]

- 8. m.youtube.com [m.youtube.com]

- 9. oecd.org [oecd.org]

- 10. x-cellr8.com [x-cellr8.com]

- 11. oecd.org [oecd.org]

- 12. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]

An In-depth Technical Guide to the Reactivity of N-(2,2-Diethoxyethyl)aniline with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of N-(2,2-diethoxyethyl)aniline with a range of electrophiles. This compound is a versatile synthetic intermediate, primarily utilized in the synthesis of indoles and other heterocyclic systems. This document details key reactions including electrophilic aromatic substitution (halogenation, nitration, sulfonation), N-alkylation, N-acylation, and specialized cyclization reactions such as the Fischer indole synthesis. For each reaction, this guide presents quantitative data where available, detailed experimental protocols for representative transformations, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of the underlying chemistry.

Introduction to the Reactivity of this compound

This compound, also known as anilinoacetaldehyde diethyl acetal, possesses two primary sites of reactivity towards electrophiles: the aromatic ring and the secondary amine nitrogen.

-

Aromatic Ring Reactivity: The N-(2,2-diethoxyethyl) group is an activating, ortho, para-directing substituent on the aniline ring. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic system, making it more susceptible to electrophilic attack than benzene. However, steric hindrance from the bulky N-substituent can influence the regioselectivity of these reactions.

-

Nitrogen Atom Reactivity: The secondary amine is nucleophilic and can react with various electrophiles, such as alkylating and acylating agents.

A significant application of this compound lies in its use as a precursor to indoles. The diethoxyethyl moiety serves as a protected aldehyde, which can be unmasked under acidic conditions to participate in intramolecular cyclization reactions. To facilitate these cyclizations and manage the reactivity of the aniline nitrogen, it is often necessary to protect the amino group, for instance, as a methanesulfonamide or trifluoroacetamide derivative.

Cyclization Reactions: Synthesis of Indoles

The most prominent reaction of this compound is its conversion to indole derivatives. Direct acid-catalyzed cyclization can be challenging. A more controlled and higher-yielding approach involves the protection of the aniline nitrogen, followed by acid-catalyzed cyclization.

Indole Synthesis via N-Methanesulfonyl Derivatives

A well-established method involves the formation of the N-methanesulfonamide of the corresponding aniline, followed by a Lewis acid-catalyzed cyclization.[1][2]

Caption: Workflow for indole synthesis from this compound.

Table 1: TiCl₄-Catalyzed Cyclization of N-Methanesulfonyl-N-(2,2-diethoxyethyl)anilines [2]

| Substituent on Aniline Ring | Reaction Temperature (°C) | Reaction Time | Yield (%) |

| 4-Methyl | 110 | 15-30 min | 83 |

| 4-Methoxy | 0 | - | High |

| 4-Bromo | 110-130 | - | Moderate |

Experimental Protocol: Synthesis of 5-Methylindole[2]

Step 1: Synthesis of N-Methanesulfonyl-N-(2,2-diethoxyethyl)-4-methylaniline

-

To a solution of N-(2,2-diethoxyethyl)-4-methylaniline in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine or pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to obtain the N-methanesulfonyl derivative.

Step 2: TiCl₄-Catalyzed Cyclization to 1-Methanesulfonyl-5-methylindole

-

Dissolve the N-methanesulfonyl derivative in an aromatic solvent such as toluene.

-

Heat the solution to 110 °C.

-

Add titanium tetrachloride (TiCl₄) dropwise to the heated solution.

-

Maintain the temperature for 15-30 minutes.

-

Cool the reaction mixture and quench carefully with water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography to yield 1-methanesulfonyl-5-methylindole (83% yield).

Step 3: Deprotection to 5-Methylindole

-

Dissolve the 1-methanesulfonyl-5-methylindole in a suitable solvent like methanol.

-

Add a solution of potassium hydroxide (KOH).

-

Reflux the mixture until the deprotection is complete.

-

After cooling, neutralize the mixture and extract the product.

-

Purify the crude product to obtain 5-methylindole.

Electrophilic Aromatic Substitution

The N-(2,2-diethoxyethyl)amino group activates the aniline ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Halogenation

Direct halogenation of anilines can be aggressive. A milder and more selective method for bromination involves the use of N-bromosuccinimide (NBS).

Caption: General mechanism for the bromination of an N-alkylaniline with NBS.

Table 2: Representative Yields for Bromination of Substituted Anilines with NBS

| Aniline Derivative | Brominating Agent | Solvent | Product(s) | Yield (%) | Reference |

| Aniline | NBS / NH₄OAc | CH₃CN | 4-Bromoaniline | 95 | [3] |

| 4-tert-Butylaniline | NBS | Water | 2-Bromo-4-tert-butylaniline & 2,6-Dibromo-4-tert-butylaniline | Mixture | [4] |

Experimental Protocol: Representative Bromination of an Aniline[3]

-

Dissolve the aniline derivative (1 mmol) and ammonium acetate (0.1 mmol) in acetonitrile (5 mL).

-

Add N-bromosuccinimide (NBS) (1 mmol) in portions to the stirring solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within minutes.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the brominated aniline.

N-Acylation

The secondary amine of this compound readily undergoes acylation with reagents like acetic anhydride or acyl chlorides to form the corresponding amide. This reaction is often used to protect the amino group.

Table 3: Representative Data for N-Acylation of Anilines

| Aniline Derivative | Acylating Agent | Conditions | Product | Yield (%) | Reference |

| Aniline | Acetic Anhydride | Water, NaOAc | Acetanilide | High | [5] |

| Substituted Anilines | Acetyl Chloride | K₂CO₃, DMF, PTC | N-Arylacetamides | 85-95 | [6] |

Experimental Protocol: Acetylation of Aniline with Acetic Anhydride[5]

-

Dissolve 500 mg of aniline in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt.

-

In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

-

To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride with swirling.

-

Immediately add the sodium acetate solution. A white precipitate of acetanilide will form.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude acetanilide can be recrystallized from aqueous ethanol to yield the pure product.

N-Alkylation

The nitrogen atom of this compound can be further alkylated using alkyl halides. The reaction typically requires a base to neutralize the hydrogen halide byproduct.

Caption: General workflow for the N-alkylation of a secondary aniline.

Table 4: Representative Yields for N-Alkylation of Anilines

| Amine | Alkylating Agent | Base | Conditions | Yield (%) | Reference |

| Aniline | Benzyl Bromide | NaHCO₃ | Water, 80°C, 1h | 94 (dibenzylated) | [7] |

| 2,6-Diethylaniline | Acetaldehyde / H₂ | Pd/C | 2-propanol/water, RT | High | [8] |

Experimental Protocol: Representative N-Alkylation of a Secondary Aniline[7]

-

To a reaction vessel, add the secondary aniline (2 mmol), an alkyl halide (e.g., benzyl bromide, 2.4 mmol), a base (e.g., sodium bicarbonate, 4.8 mmol), and a suitable solvent (e.g., water with a phase-transfer catalyst or DMF).

-

Heat the reaction mixture (e.g., to 80°C) and stir for the required time (monitored by TLC).

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the tertiary amine.

Other Electrophilic Reactions

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings.[9] N-alkylanilines are excellent substrates for this reaction, which typically occurs at the para position. The electrophile, known as the Vilsmeier reagent, is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[10]

Pictet-Spengler Reaction

While not a direct reaction of this compound itself, the Pictet-Spengler reaction is a relevant transformation for its derivatives. If the aniline were part of a larger β-arylethylamine structure, the diethoxyethyl group could be hydrolyzed to an aldehyde, which could then participate in an intramolecular Pictet-Spengler cyclization to form a tetrahydro-β-carboline or a similar heterocyclic system.[11] This reaction involves the condensation of the amine with the aldehyde to form an iminium ion, which then undergoes electrophilic attack on the aromatic ring.[12]

Conclusion

This compound demonstrates a rich and synthetically useful reactivity profile. While its primary application is as a masked aldehyde for indole synthesis, both its aromatic ring and secondary nitrogen atom are susceptible to reaction with a variety of electrophiles. The activating nature of the N-substituent facilitates electrophilic aromatic substitution, while the nucleophilic nitrogen allows for straightforward N-alkylation and N-acylation. Understanding these reaction pathways is crucial for the effective utilization of this versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Further research into direct, selective functionalization of this specific molecule would be beneficial to expand its synthetic utility.

References

- 1. jk-sci.com [jk-sci.com]

- 2. ecommons.luc.edu [ecommons.luc.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. studylib.net [studylib.net]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. name-reaction.com [name-reaction.com]

The Strategic Role of N-(2,2-Diethoxyethyl)aniline as a Versatile Precursor in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2,2-Diethoxyethyl)aniline, a key synthetic intermediate, has emerged as a cornerstone in the construction of the indole nucleus, a privileged scaffold in a vast array of biologically active compounds and pharmaceuticals. This technical guide provides a comprehensive overview of the role of this compound as a synthetic precursor, with a particular focus on its application in indole synthesis via the Nordlander and Sundberg methodologies. This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in the fields of medicinal chemistry and drug development to leverage this versatile building block in their synthetic endeavors.

Introduction

The indole ring system is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles remains a significant focus of chemical research. One of the elegant strategies for indole synthesis involves the cyclization of aniline derivatives. This compound and its substituted analogues serve as pivotal precursors in this context, offering a reliable and adaptable route to a wide range of indole-based compounds. This guide will delve into the synthesis of this precursor and its subsequent transformation into the valuable indole scaffold.

Synthesis of this compound Derivatives

The preparation of this compound derivatives typically involves the N-alkylation of a corresponding substituted aniline with a haloacetaldehyde diethyl acetal, such as bromoacetaldehyde diethyl acetal. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

General Experimental Protocol for N-Alkylation

A typical procedure involves heating the appropriately substituted aniline with bromoacetaldehyde diethyl acetal in a suitable solvent like ethanol or dimethylformamide (DMF), with a base such as sodium bicarbonate. The reaction often requires elevated temperatures and prolonged reaction times to achieve satisfactory yields.[1]

Materials:

-

Substituted aniline

-

Bromoacetaldehyde diethyl acetal

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol or Dimethylformamide (DMF)

Procedure:

-

To a solution of the substituted aniline in ethanol or DMF, add sodium bicarbonate.

-

Add bromoacetaldehyde diethyl acetal to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Cyclization to Indoles: The Nordlander and Sundberg Approaches

The cyclization of this compound derivatives to indoles is the key transformation that highlights the utility of this precursor. Two primary methodologies have been developed for this purpose: the Nordlander indole synthesis, which proceeds via an N-trifluoroacetyl intermediate, and the Sundberg modification, which utilizes an N-methanesulfonyl intermediate.

The Nordlander Indole Synthesis

The Nordlander synthesis involves the N-acylation of the aniline derivative with trifluoroacetic anhydride, followed by an acid-catalyzed cyclization of the resulting N-(trifluoroacetyl)-α-anilino acetal. The trifluoroacetyl group serves a dual purpose: it activates the aromatic ring for electrophilic substitution and protects the indole nitrogen from undesired side reactions.

Step 1: N-Trifluoroacetylation

Materials:

-

This compound derivative

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the this compound derivative in the anhydrous solvent.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath and add trifluoroacetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-trifluoroacetylated intermediate.

Step 2: Cyclization

Materials:

-

N-(trifluoroacetyl)-N-(2,2-diethoxyethyl)aniline derivative

-

Trifluoroacetic acid (TFA)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

Procedure:

-

Dissolve the N-trifluoroacetylated intermediate in a mixture of trifluoroacetic acid and trifluoroacetic anhydride.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the N-trifluoroacetylindole.

Step 3: Deprotection (optional)

The N-trifluoroacetyl group can be readily removed by basic hydrolysis to yield the free indole.

Materials:

-

N-trifluoroacetylindole

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

Procedure:

-

Dissolve the N-trifluoroacetylindole in methanol.

-

Add a solution of potassium hydroxide in methanol.

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid and extract the product.

-

Purify the crude indole as necessary.

The Sundberg Modification: Titanium Tetrachloride-Mediated Cyclization

A modification developed by Sundberg and his coworkers employs a methanesulfonyl protecting group and titanium tetrachloride as the Lewis acid catalyst for the cyclization.[1] This method provides an alternative to the strongly acidic conditions of the Nordlander synthesis.

Step 1: N-Methanesulfonylation

Materials:

-

This compound derivative

-

Methanesulfonyl chloride (MsCl)

-

Pyridine or triethylamine

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the this compound derivative in the anhydrous solvent.

-

Add pyridine or triethylamine.

-

Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise.

-

Stir the reaction at room temperature until complete.

-

Work up the reaction as described for N-trifluoroacetylation to obtain the N-methanesulfonylated intermediate.

Step 2: Cyclization

Materials:

-

N-(methanesulfonyl)-N-(2,2-diethoxyethyl)aniline derivative

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous toluene

Procedure:

-

Dissolve the N-methanesulfonylated intermediate in anhydrous toluene.

-

Cool the solution in an ice bath and add titanium tetrachloride dropwise under an inert atmosphere.

-

Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

-

Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Filter the mixture through a pad of celite to remove titanium salts.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the N-methanesulfonylindole.

Quantitative Data

The following table summarizes representative yields for the synthesis of substituted indoles using this compound precursors.

| Precursor (Substituent on Aniline) | Cyclization Method | Product (Substituent on Indole) | Yield (%) | Reference |

| p-Methyl | Nordlander | 5-Methylindole | 86 | [1] |

| p-Methoxy | Sundberg (TiCl₄) | 5-Methoxy-1-(methylsulfonyl)indole | - | |

| m-Methoxy | Dilute HCl in dioxane | 4- and 6-Methoxy-1-methylindole (mixture) | 43 | |

| 2,5-Dimethoxy | PPA in refluxing xylene | 4,7-Dimethoxyindole | 63 | [1] |

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: The Nordlander Indole Synthesis Workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Indoles from N-(2,2-Diethoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted indoles, valuable structural motifs in pharmaceuticals and functional materials, using N-(2,2-diethoxyethyl)aniline and its derivatives as key precursors. This method, centered around an acid-catalyzed intramolecular cyclization, offers a versatile route to various indole scaffolds.

Introduction

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and materials science. The indole nucleus is a prevalent feature in numerous natural products and biologically active compounds. One effective strategy for constructing the indole ring involves the cyclization of N-substituted anilines. This application note details a robust methodology starting from this compound, also known as anilinoacetaldehyde diethyl acetal.

The overall synthetic strategy involves two key steps: the N-alkylation of a substituted aniline with a haloacetaldehyde diethyl acetal, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the indole ring. To circumvent challenges such as low yields and potential polymerization, particularly with N-unsubstituted anilines, a common and effective modification involves the introduction of an N-trifluoroacetyl protecting group. This group enhances the stability of the intermediate and promotes efficient cyclization, and can be readily removed under basic conditions to yield the N-unsubstituted indole.

Overall Synthetic Scheme

The general synthetic route is outlined below. It begins with the N-alkylation of a substituted aniline, followed by N-acylation, acid-catalyzed cyclization, and final deprotection to yield the target substituted indole.

Caption: Overall workflow for the synthesis of substituted indoles.

Experimental Protocols

Protocol 1: Synthesis of N-(2,2-Diethoxyethyl)-p-toluidine

This protocol details the N-alkylation of p-toluidine with bromoacetaldehyde diethyl acetal.

Materials:

-

p-Toluidine

-

Bromoacetaldehyde diethyl acetal

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add p-toluidine (1.5 equivalents), sodium bicarbonate (1.5 equivalents), and ethanol.

-

Add bromoacetaldehyde diethyl acetal (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 48-96 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and dilute with dichloromethane.

-

Wash the organic layer with a brine solution.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/cyclohexane) to yield N-(2,2-diethoxyethyl)-p-toluidine.[1][2]

Protocol 2: N-Trifluoroacetylation of this compound Derivatives

This protocol describes the protection of the secondary amine with a trifluoroacetyl group.

Materials:

-

This compound derivative

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Pyridine (optional, as a base)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the this compound derivative in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents). If desired, pyridine can be used as a base to scavenge the trifluoroacetic acid byproduct.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the N-trifluoroacetylated product, which can often be used in the next step without further purification.

Protocol 3: Acid-Catalyzed Cyclization to form N-Trifluoroacetyl Indoles

This protocol details the key cyclization step to form the indole ring.

Materials:

-

N-Trifluoroacetyl-N-(2,2-diethoxyethyl)aniline derivative

-

Trifluoroacetic acid (TFA)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

Procedure:

-

In a round-bottom flask, dissolve the N-trifluoroacetylated intermediate in trifluoroacetic acid.

-

Add an excess of trifluoroacetic anhydride.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 72 hours). Monitor the progress of the cyclization by TLC.[1]

-

Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield the N-trifluoroacetyl indole.

Protocol 4: Deprotection of N-Trifluoroacetyl Indoles

This protocol describes the removal of the trifluoroacetyl protecting group to yield the final N-H indole.

Materials:

-

N-Trifluoroacetyl indole

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

Procedure:

-

Dissolve the N-trifluoroacetyl indole in methanol.

-

Add a solution of potassium hydroxide in methanol.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to obtain the pure substituted indole.[1]

Data Presentation

The following table summarizes representative yields for the synthesis of substituted indoles using the described methodology.

| Substituent (R) | Product | Overall Yield (%) | Reference |

| 5-Methyl | 5-Methylindole | 86 | [1] |

| 5-Methoxy | 5-Methoxyindole | 60-70 (estimated) | [1] |

Note: Yields can vary depending on the specific reaction conditions and the nature of the substituent on the aniline ring.

Reaction Pathway and Logic

The synthesis of substituted indoles from N-(2,2-diethoxyethyl)anilines proceeds through a well-defined reaction pathway. The key steps are outlined in the diagram below, illustrating the logical progression from starting materials to the final indole product.

Caption: Step-by-step reaction pathway for indole synthesis.

This detailed guide provides a solid foundation for researchers to successfully synthesize a variety of substituted indoles. The use of a protecting group strategy significantly enhances the efficiency and applicability of this synthetic route. Careful optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields.

References

Application Notes and Protocols: Acid-Catalyzed Cyclization of N-(2,2-Diethoxyethyl)aniline Derivatives for Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of indoles via the acid-catalyzed cyclization of N-(2,2-diethoxyethyl)aniline derivatives. Direct cyclization of the unprotected this compound is often problematic, leading to polymerization and low yields. To circumvent these issues, protection of the aniline nitrogen is a crucial step, enhancing the stability of the substrate and promoting efficient cyclization. This document outlines two effective methods utilizing N-trifluoroacetyl and N-methanesulfonyl protecting groups.

Method 1: Trifluoroacetic Anhydride-Mediated Cyclization of N-Trifluoroacetyl-N-(2,2-diethoxyethyl)aniline

This method involves the protection of the aniline nitrogen with a trifluoroacetyl group, followed by an acid-catalyzed cyclization and subsequent deprotection to yield the desired indole. This approach is particularly effective for anilines with electron-donating or neutral substituents.

Experimental Protocol

Step 1: N-Trifluoroacetylation

-

To a solution of the appropriately substituted this compound in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude N-trifluoroacetylated product, which can be purified by column chromatography if necessary.

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the N-trifluoroacetylated aniline derivative in trifluoroacetic acid.

-

Add an excess of trifluoroacetic anhydride.

-

Reflux the mixture, with reaction times varying from several hours to days depending on the substrate. For example, the synthesis of 5-methylindole from the corresponding precursor requires refluxing for 72 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-trifluoroacetyl indole.

Step 3: Deprotection

-

Dissolve the crude N-trifluoroacetyl indole in methanol.

-

Add an aqueous solution of potassium hydroxide.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the indole product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final indole product by column chromatography or recrystallization.

Quantitative Data

| Product | Yield | Reference |

| 5-Methylindole | 86% | [1] |

| 4,7-Dimethoxyindole | 63% | [1] |

Method 2: Titanium Tetrachloride-Mediated Cyclization of N-Methanesulfonyl-N-(2,2-diethoxyethyl)aniline

This protocol utilizes a methanesulfonyl protecting group and a Lewis acid catalyst, titanium tetrachloride, for the cyclization. This method is effective for a range of substituted anilines, including those with mildly deactivating groups.

Experimental Protocol

Step 1: N-Methanesulfonylation

-

Dissolve the desired this compound in a suitable solvent like dichloromethane.

-

Add pyridine or triethylamine as a base.

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Perform an aqueous workup, and purify the N-methanesulfonylated product by chromatography.

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the N-methanesulfonyl-N-(2,2-diethoxyethyl)aniline derivative in an aromatic solvent such as toluene.

-

Add titanium tetrachloride (TiCl₄) to the solution. The reaction temperature is highly dependent on the substituents on the aniline ring.

-

For substrates with strongly activating groups (e.g., m-methoxy), the reaction can proceed at 0 °C.

-

For substrates with mildly deactivating groups (e.g., p-bromo), heating to 110-130 °C may be required.

-

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding it to an ice-water mixture.

-

Extract the product with an organic solvent.

-

Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude N-methanesulfonyl indole.

Step 3: Deprotection

-

The methanesulfonyl group can be removed by basic hydrolysis to yield the final indole product.

-

Dissolve the N-methanesulfonyl indole in a suitable solvent mixture (e.g., methanol/water).

-

Add a strong base, such as potassium hydroxide, and heat the mixture to reflux.

-

Monitor the reaction until completion.

-

After cooling, neutralize the reaction mixture and extract the indole.

-

Purify the final product as needed.

Quantitative Data

| Product | Yield Range | Reference |

| Various alkoxy-, alkyl-, and haloindoles | 60% - 90% |

Reaction Mechanisms and Workflows

Caption: Reaction mechanism for indole synthesis.

Caption: Experimental workflow for indole synthesis.

References